Oteseconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

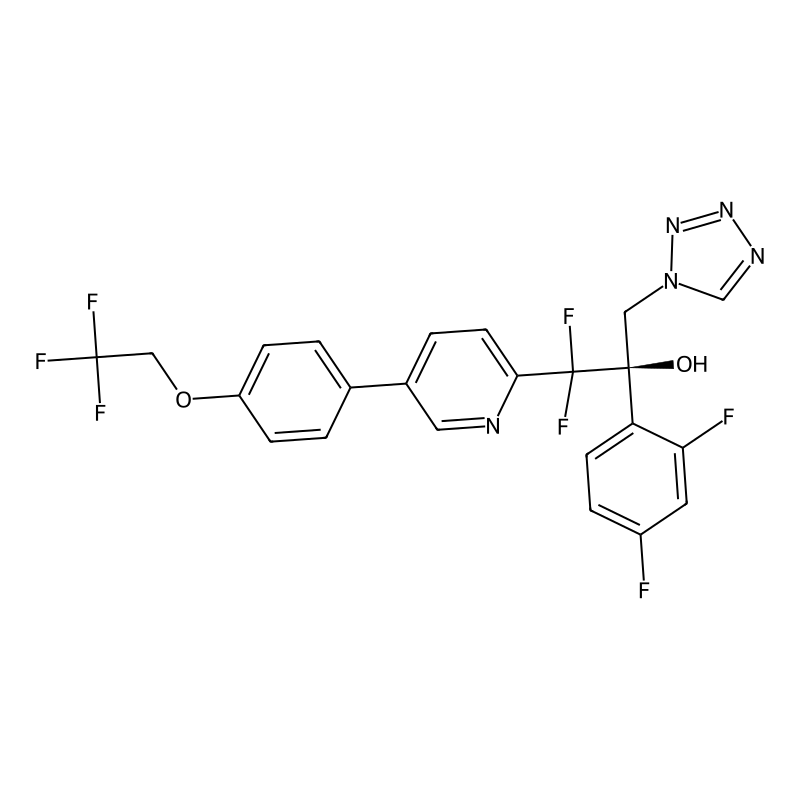

Oteseconazole is a novel antifungal compound developed for the treatment of recurrent vulvovaginal candidiasis. It is an orally bioavailable and selective inhibitor of the fungal cytochrome P450 enzyme 51, also known as CYP51 or lanosterol 14-alpha-demethylase. This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting CYP51, oteseconazole disrupts ergosterol synthesis, leading to increased membrane permeability and ultimately fungal cell death .

The chemical formula for oteseconazole is with a molecular weight of approximately 527.403 g/mol. Its structure includes a tetrazole metal-binding group that enhances its selectivity for fungal enzymes while minimizing off-target effects on human cytochrome P450 enzymes .

Oteseconazole primarily acts through the inhibition of the CYP51 enzyme, which catalyzes the C-14 demethylation of lanosterol to produce ergosterol. The inhibition of this step leads to the accumulation of toxic 14-methylated sterols within fungal cells, contributing to their death . The reaction can be summarized as follows:

- Normal Reaction: Lanosterol + CYP51 → Ergosterol

- Inhibition by Oteseconazole: Lanosterol + Oteseconazole + CYP51 → Accumulation of 14-methylated sterols (toxic)

This mechanism is critical in combating various Candida species, particularly those resistant to conventional treatments like fluconazole .

Oteseconazole exhibits potent antifungal activity against a broad spectrum of Candida species, including Candida albicans, Candida glabrata, Candida krusei, and others associated with recurrent vulvovaginal candidiasis. In vitro studies have demonstrated its effectiveness even against strains resistant to other azole antifungals . Clinical trials have shown that oteseconazole is well-tolerated, with mild to moderate adverse effects reported, making it a promising option for patients suffering from chronic infections .

The synthesis of oteseconazole involves several key steps that incorporate advanced organic chemistry techniques. While detailed proprietary methods are not publicly disclosed, it generally includes:

- Formation of the Tetrazole Ring: This step involves cyclization reactions that lead to the formation of the tetrazole moiety.

- Introduction of Fluorinated Phenyl Groups: Fluorinated aromatic compounds are synthesized and subsequently attached to the core structure.

- Final Assembly: The final compound is constructed through coupling reactions that combine various intermediates into the complete oteseconazole structure.

These synthetic routes emphasize the importance of selective reactions to achieve the desired pharmacological properties while maintaining high purity levels .

Oteseconazole is primarily indicated for the treatment of recurrent vulvovaginal candidiasis, providing an alternative for patients who have not responded adequately to traditional therapies. Its unique mechanism allows it to target resistant fungal strains effectively, making it a valuable addition to antifungal therapy options . Additionally, ongoing research may explore its potential applications in treating other fungal infections beyond candidiasis.

Oteseconazole has been studied for its interactions with other medications, particularly those metabolized by cytochrome P450 enzymes. It is noted as a moderate inhibitor of CYP3A4, which may increase the exposure and potential toxicity of co-administered drugs that are substrates for this enzyme . Furthermore, it does not significantly interact with transport proteins such as P-glycoprotein or breast cancer resistance protein, allowing for a favorable drug interaction profile in clinical settings .

Several compounds share structural or functional similarities with oteseconazole, particularly within the azole class of antifungals. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fluconazole | Inhibits ergosterol synthesis via CYP51 | Broad-spectrum activity against various fungi |

| Itraconazole | Inhibits ergosterol synthesis via CYP51 | Effective against dermatophytes and systemic infections |

| Voriconazole | Inhibits ergosterol synthesis via CYP51 | Enhanced activity against Aspergillus species |

| Posaconazole | Inhibits ergosterol synthesis via CYP51 | Potent against zygomycetes and Candida species |

Oteseconazole distinguishes itself through its selective inhibition of fungal CYP51 with reduced off-target effects on human enzymes, making it particularly suitable for treating recurrent infections without significant side effects associated with other azoles .

Molecular Structure and Stereochemistry

Oteseconazole represents a novel tetrazole-containing antifungal compound characterized by a complex molecular architecture that incorporates multiple fluorinated substituents and a distinctive metal-binding tetrazole moiety [1] [3]. The compound exhibits a molecular formula of C₂₃H₁₆F₇N₅O₂ with a molecular weight of 527.403 grams per mole, reflecting its highly fluorinated nature and structural complexity [7] [11]. The International Union of Pure and Applied Chemistry name for oteseconazole is (R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol, which systematically describes the arrangement of its functional groups and stereochemical configuration [1] [3].

Tetrazole Metal-binding Group

The tetrazole ring in oteseconazole serves as the primary metal-binding group responsible for selective interaction with fungal cytochrome P450 51 enzymes [23] [24]. This five-membered heterocyclic ring contains four nitrogen atoms and one carbon atom, providing a unique coordination environment that exhibits preferential binding to fungal CYP51 over human cytochrome P450 enzymes [3] [23]. The tetrazole moiety represents a significant structural advancement over traditional imidazole and triazole antifungals, as it confers enhanced selectivity for the target enzyme while reducing off-target interactions with human cytochrome P450 systems [1] [23]. Research has demonstrated that oteseconazole exhibits more than 2,000-fold selectivity for fungal CYP51 compared to human cytochrome P450 enzymes, attributed primarily to the unique binding characteristics of the tetrazole group [28]. The electron-rich nature of the tetrazole ring allows for optimal coordination with the iron center of the heme group in fungal CYP51, while its specific geometric arrangement minimizes binding affinity to human enzyme variants [3] [23].

Stereochemical Configuration

Oteseconazole possesses a single chiral center located at the carbon atom bearing the hydroxyl group, which adopts the R-configuration according to Cahn-Ingold-Prelog priority rules [9] [25]. This absolute stereochemical configuration is critical for the biological activity of the compound, as the R-enantiomer demonstrates superior antifungal potency compared to its S-counterpart [1] [3]. The stereochemical arrangement influences the spatial orientation of the tetrazole metal-binding group relative to the difluorophenyl and pyridine substituents, thereby affecting the overall binding affinity and selectivity profile of the molecule [9]. Crystallographic studies have confirmed the R-configuration through X-ray powder diffraction analysis of various solid-state forms of oteseconazole [20]. The stereochemical integrity of oteseconazole is maintained under normal storage conditions, with no evidence of racemization or epimerization observed in stability studies [27].

Structure-activity Relationship

The structure-activity relationship of oteseconazole reveals that each major structural component contributes to the overall antifungal efficacy and selectivity profile [10] [24]. The 2,4-difluorophenyl substituent enhances hydrophobic interactions with the active site of fungal CYP51 while contributing to metabolic stability through the electron-withdrawing effects of the fluorine atoms [3] [7]. The pyridine ring system provides additional aromatic interactions and serves as a core scaffold that positions other functional groups in optimal orientations for enzyme binding [10]. The geminal difluoro substitution on the propanol backbone significantly increases metabolic stability by blocking potential sites of oxidative metabolism, thereby extending the compound's half-life and improving its pharmacological properties [3] [12]. The trifluoroethoxy group attached to the phenyl ring of the pyridine moiety further enhances lipophilicity and membrane permeability while contributing to the overall binding affinity through hydrophobic interactions [7]. Comparative studies with related tetrazole compounds have demonstrated that modifications to any of these key structural elements result in diminished antifungal activity or reduced selectivity for fungal versus human enzymes [10] [21].

Physicochemical Properties

Molecular Formula and Mass

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₆F₇N₅O₂ |

| Molecular Weight (g/mol) | 527.403 |

| Monoisotopic Mass (g/mol) | 527.119221916 |

| Chemical Abstracts Service Number | 1340593-59-0 |

The molecular composition of oteseconazole reflects its highly fluorinated nature, containing seven fluorine atoms distributed across multiple functional groups [1] [4]. The monoisotopic mass of 527.119221916 grams per mole has been precisely determined through high-resolution mass spectrometry, confirming the exact elemental composition and isotopic distribution [3] [4]. The significant fluorine content contributes to the compound's unique physicochemical properties, including enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs [13].

Solubility Characteristics

Oteseconazole exhibits distinct solubility characteristics that reflect its highly lipophilic nature and extensive fluorination [7] [12]. The compound is practically insoluble in water across a pH range of 1 to 9, with solubility remaining consistently low regardless of the aqueous medium's acidity or alkalinity [7] [12]. This poor aqueous solubility is attributed to the highly lipophilic character of the molecule, reflected in its calculated logarithmic partition coefficient (LogP) value of 4.6342 [4]. In contrast, oteseconazole demonstrates good solubility in a variety of organic solvents, facilitating its formulation and analytical characterization [7] [12]. The topological polar surface area of 85.95 square angstroms indicates moderate polarity despite the overall lipophilic character, with polar interactions primarily mediated through the tetrazole ring, hydroxyl group, and pyridine nitrogen [4]. The compound exhibits one hydrogen bond donor site (the hydroxyl group) and seven hydrogen bond acceptor sites, contributing to its overall solvation behavior in different media [4].

Stability Parameters

Stability studies of oteseconazole have revealed a complex degradation profile under various stress conditions, with the compound demonstrating differential susceptibility to different environmental factors [27] [31]. Under acidic conditions, oteseconazole undergoes approximately 12.2% degradation, while alkaline conditions result in 11.6% degradation, indicating similar susceptibility to both acidic and basic hydrolysis [27]. Oxidative stress conditions using hydrogen peroxide produce the highest degree of degradation at 14.3%, suggesting that the compound is particularly vulnerable to oxidative metabolism [27]. Thermal degradation studies show 4.2% decomposition under elevated temperature conditions, while photolytic degradation accounts for only 2.1% loss, indicating relatively good stability to light exposure [27]. Hydrolytic degradation under neutral conditions results in minimal degradation of 1.7%, suggesting that the compound is stable under physiological pH conditions [27]. The crystal structure of oteseconazole contributes to its solid-state stability, with different polymorphic forms exhibiting varying degrees of chemical and physical stability [20] [30].

Spectroscopic Characterization

Mass Spectrometry Profile

Mass spectrometric analysis of oteseconazole provides detailed information about its molecular weight, fragmentation patterns, and structural confirmation [1] [3]. Under electrospray ionization conditions, oteseconazole primarily forms sodium adduct ions due to its relatively low ionization efficiency compared to other azole antifungals [6]. The molecular ion peak appears at mass-to-charge ratio 527, corresponding to the protonated molecular ion, while the sodium adduct appears at mass-to-charge ratio 549 [3] [6]. Fragmentation studies reveal characteristic loss patterns that provide structural information about the different functional groups within the molecule [19]. The tetrazole ring contributes to specific fragmentation pathways that can be used for identification and quantification purposes [8]. Collision-induced dissociation experiments produce complex fragmentation patterns that have been systematically characterized to support structural elucidation and metabolite identification studies [6] [19]. High-resolution mass spectrometry confirms the exact mass and elemental composition, with measured masses typically within 5 parts per million of theoretical values [3].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of oteseconazole through analysis of proton, carbon-13, and fluorine-19 spectra [8] [14]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the tetrazole ring proton, which typically appears as a singlet in the aromatic region [8]. The aromatic protons of the difluorophenyl and pyridine rings produce complex multipets that can be analyzed to confirm the substitution patterns and coupling relationships [14]. The geminal difluoro group generates characteristic coupling patterns with adjacent protons, providing definitive evidence for this structural feature [8]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with quaternary carbons appearing as characteristic signals that confirm the branching pattern of the propanol backbone [8] [14]. The fluorinated carbons exhibit characteristic chemical shifts and coupling patterns with fluorine nuclei, providing detailed information about the fluorine substitution pattern [14]. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for oteseconazole due to its high fluorine content, with distinct signals observed for the difluoro, trifluoro, and difluorophenyl fluorine environments [8] [14]. Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation through correlation spectroscopy and nuclear Overhauser effect measurements [8].

Infrared Spectroscopy

Infrared spectroscopic analysis of oteseconazole reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [17] [18]. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, characteristic of associated alcohol functionality [17]. Carbon-fluorine stretching vibrations appear in the 1000-1400 wavenumber region, with multiple bands corresponding to the different fluorinated groups present in the structure [17] [18]. The tetrazole ring contributes characteristic nitrogen-hydrogen and carbon-nitrogen stretching vibrations that appear in the fingerprint region below 1500 wavenumbers [16] [17]. Aromatic carbon-carbon stretching vibrations from the difluorophenyl and pyridine rings produce absorption bands in the 1400-1600 wavenumber region [17] [18]. The pyridine nitrogen contributes to characteristic absorption patterns that can be distinguished from other nitrogen-containing functional groups [16]. Infrared spectroscopy serves as a valuable tool for identity confirmation and purity assessment, with specific absorption patterns providing a unique fingerprint for the compound [17] [18]. Solid-state infrared spectra may show variations depending on the crystalline form or polymorphic state of the sample, making this technique useful for polymorph identification and characterization [16] [30].

| Spectroscopic Technique | Key Characteristics | Analytical Significance |

|---|---|---|

| Ultraviolet Spectroscopy | λmax at 223 nm | Quantitative analysis and detection |

| Mass Spectrometry | Molecular ion at m/z 527, sodium adduct at m/z 549 | Molecular weight confirmation and structural analysis |

| ¹H Nuclear Magnetic Resonance | Tetrazole CH signal, aromatic protons, CF₂ coupling patterns | Structural elucidation and purity assessment |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon signals, aromatic carbon framework | Carbon skeleton characterization |

| ¹⁹F Nuclear Magnetic Resonance | Multiple fluorine environments (CF₂, CF₃, ArF) | Fluorine substitution pattern confirmation |

| Infrared Spectroscopy | C-F stretching (1000-1400 cm⁻¹), O-H stretching (3200-3600 cm⁻¹) | Functional group identification and fingerprinting |

Unsolvated Polymorphs

Oteseconazole demonstrates significant polymorphic diversity in its unsolvated forms, with the primary characterized polymorph being designated as Crystalline Form 01 [1]. This anhydrous crystalline form represents the most extensively studied polymorphic variant of oteseconazole, exhibiting distinct structural and physicochemical properties that distinguish it from other potential polymorphic forms.

Crystalline Form 01 of oteseconazole is characterized as an anhydrous polymorph, typically containing 0.5% (w/w) or less of water and organic solvents [1]. This low moisture content is crucial for maintaining the structural integrity and stability of the crystal form under ambient conditions. The anhydrous nature of this polymorph contributes to its enhanced chemical and physical stability compared to hydrated forms, reducing the potential for hydrolysis reactions and moisture-induced degradation [1].

The polymorphic purity of Crystalline Form 01 can be controlled to contain substantially minimal amounts of other solid-state forms, ranging from approximately 20% (w/w) down to 0% of other polymorphic variants [1]. This high degree of polymorphic purity is essential for ensuring consistent pharmaceutical performance and regulatory compliance. The ability to achieve such high purity levels indicates robust crystallization control processes and thorough understanding of the polymorphic landscape of oteseconazole.

The unsolvated nature of Form 01 provides several advantageous properties including enhanced chemical purity, improved flowability characteristics, optimized dissolution rates, and superior crystal habit morphology [1]. These properties collectively contribute to improved processing characteristics, including enhanced compressibility and advantageous bulk density properties that facilitate pharmaceutical manufacturing operations [1].

Solvated Forms

Oteseconazole exhibits the capability to form solvated crystalline structures, most notably through co-crystallization with piperazine to form the Crystalline Oteseconazole:Piperazine Form PCC1 [1]. This solvated form represents a distinct molecular species where oteseconazole and piperazine coexist within the same crystalline lattice through non-ionic and non-covalent bonding interactions.

The Crystalline Oteseconazole:Piperazine Form PCC1 maintains an anhydrous character, containing 0.5% (w/w) or less of water and organic solvents, similar to the unsolvated Form 01 [1]. The stoichiometric relationship between oteseconazole and piperazine in this co-crystal form is typically maintained at a molar ratio of approximately 1:0.5, although ratios between 1:1.5 and 1.5:0.5 have been reported as viable alternatives [1].

The formation of solvated forms through co-crystallization represents an important strategy for modifying the solid-state properties of oteseconazole without altering its chemical identity. These solvated forms can potentially offer improved dissolution characteristics, enhanced stability profiles, or modified processing properties compared to the parent unsolvated forms [1] [2].

The preparation of solvated forms typically involves controlled crystallization processes using specific solvent systems. For the piperazine co-crystal, preparation methods involve dissolution in solvents such as tetrahydrofuran, acetone, 2-propanol, or acetonitrile, followed by controlled precipitation using antisolvents like n-heptane at controlled temperatures [1].

Crystallographic Data

The crystallographic characterization of oteseconazole polymorphs relies primarily on X-ray powder diffraction analysis, which provides definitive fingerprint identification of different crystal forms [1]. The crystallographic data serve as the primary means of polymorph identification and quality control in pharmaceutical applications.

Crystalline Form 01 Crystallographic Profile:

Crystalline Form 01 of oteseconazole exhibits a distinctive X-ray powder diffraction pattern characterized by specific peak positions that serve as identifying markers [1]. The primary crystallographic peaks occur at 2θ angles of 11.0, 12.8, 17.3, 17.7, and 26.7 degrees (±0.2 degrees 2-theta) [1]. These peaks represent the fundamental diffractions from the crystal planes and provide the core identification signature for this polymorphic form.

Additional characteristic peaks further define the crystallographic profile at 2θ positions of 14.9, 16.6, 18.9, 21.5, 23.2, 24.5, and 28.0 degrees (±0.2 degrees 2-theta) [1]. The complete crystallographic fingerprint encompasses peaks at 11.0, 12.8, 14.9, 16.6, 17.3, 17.7, 18.9, 21.5, 23.2, 24.5, 26.7, and 28.0 degrees 2-theta (±0.2 degrees) [1].

Notably, Form 01 is characterized by the absence of peaks at 19.9 and 20.8 degrees 2-theta (±0.2 degrees), which serve as negative identification markers that distinguish this form from other potential polymorphs [1]. All diffraction measurements are conducted using copper Kα radiation with a wavelength of 1.5418 Å at a standard temperature of 25±3°C [1].

Crystalline Oteseconazole:Piperazine Form PCC1 Crystallographic Profile:

The co-crystal form PCC1 exhibits a distinctly different crystallographic pattern compared to the unsolvated Form 01 [1]. The primary identifying peaks for this solvated form occur at 2θ angles of 9.2, 12.2, 18.5, 22.5, and 23.5 degrees (±0.2 degrees 2-theta) [1].

The extended crystallographic profile includes additional peaks at 6.1, 10.5, 13.5, 15.6, and 27.9 degrees 2-theta (±0.2 degrees) [1]. The complete diffraction pattern encompasses peaks at 6.1, 9.2, 10.5, 12.2, 13.5, 15.6, 18.5, 22.5, 23.5, and 27.9 degrees 2-theta (±0.2 degrees) [1].

The significantly different peak positions between Form 01 and Form PCC1 clearly demonstrate the distinct crystal structures of these two forms, confirming the formation of a true co-crystal rather than a simple physical mixture of components [1].

Solid-State Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction analysis represents the primary analytical technique for the identification, characterization, and quality control of oteseconazole polymorphs [3]. This technique provides definitive structural fingerprints that enable unambiguous identification of different crystal forms and serves as the gold standard for polymorphic characterization in pharmaceutical applications.

The X-ray diffraction methodology employed for oteseconazole characterization utilizes copper Kα radiation with a wavelength of 1.5418 Å, conducted at controlled temperature conditions of 25±3°C [1]. The standard scanning parameters encompass a range of 2-40 degrees two-theta using continuous scan mode with appropriate step sizes to ensure adequate resolution of crystallographic peaks [1].

X-ray powder diffraction provides comprehensive information about crystal structure, polymorphic identification, and crystallinity levels [1]. The technique enables determination of crystallite size, lattice strain, preferred orientation, and phase composition of samples [3]. For oteseconazole polymorphs, the technique serves as the primary method for polymorph identification and characterization, providing reliable and reproducible results for quality control applications [1].

The interpretation of X-ray diffraction data for oteseconazole involves comparison of experimental diffraction patterns with reference standards to confirm polymorphic identity [3]. Phase identification is performed by matching diffraction patterns obtained from unknown samples to established reference databases, similar to fingerprint matching in forensic applications [3].

The high precision and accuracy of X-ray diffraction analysis make it particularly suitable for detecting polymorphic impurities and monitoring polymorphic purity levels [3]. The technique can reliably detect minor polymorphic components at concentrations as low as 2-5% in mixed-phase samples, making it ideal for quality control applications where high polymorphic purity is required [3].

Thermal Analysis Methods

Thermal analysis methods, primarily differential scanning calorimetry and thermogravimetric analysis, provide crucial information about the thermal properties and stability characteristics of oteseconazole polymorphs [4] [5] [6].

Differential Scanning Calorimetry Applications:

Differential scanning calorimetry serves as a fundamental technique for determining thermal transition temperatures, heat capacity changes, and thermal stability profiles of oteseconazole polymorphs [5] [7]. The technique enables identification of melting points, glass transition temperatures, crystallization events, and polymorphic transformation temperatures [7].

For pharmaceutical polymorphs, differential scanning calorimetry provides critical information about thermal stability thresholds, which are essential for establishing appropriate processing and storage conditions [5]. The technique can detect endothermic melting transitions, exothermic crystallization events, and polymorphic transformation processes that may occur during heating [7].

The interpretation of differential scanning calorimetry data requires careful consideration of heating rate dependencies, as faster heating rates typically shift observed transition temperatures to higher values [8] [9]. Peak temperatures and transition enthalpies provide quantitative measures of thermal events, while peak shapes and baseline shifts offer qualitative information about the nature of thermal transitions [10] [7].

Thermogravimetric Analysis Applications:

Thermogravimetric analysis provides essential data regarding thermal stability, decomposition characteristics, and moisture content of oteseconazole polymorphs [6] [11]. The technique measures mass changes as a function of temperature, enabling determination of water content, volatile solvent levels, and thermal decomposition profiles [12] [13].

For oteseconazole polymorphs, thermogravimetric analysis serves as the primary method for confirming anhydrous character and quantifying residual water and solvent content [1]. The technique can accurately determine whether samples meet the specification of 0.5% (w/w) or less water and organic solvent content that characterizes both Form 01 and Form PCC1 [1].

The technique operates through controlled heating programs, typically involving linear temperature ramps under defined atmospheric conditions [12] [13]. Dynamic thermogravimetric analysis, where temperature increases continuously while mass is monitored, represents the most commonly employed experimental approach [13].

Thermogravimetric analysis data interpretation involves identification of mass loss events and their corresponding temperature ranges [12]. The derivative of mass change with respect to temperature is often plotted simultaneously to improve identification of discrete mass loss events and their onset temperatures [13].

Microscopic Examination

Microscopic examination techniques provide valuable morphological and structural information about oteseconazole crystal forms, complementing the quantitative data obtained from diffraction and thermal analysis methods [14].

Optical Microscopy Applications:

Optical microscopy enables visual assessment of crystal habit, particle size distribution, and morphological characteristics of oteseconazole polymorphs [14]. The technique provides direct observation of crystal shapes, sizes, and surface characteristics that influence processing properties such as flowability and compressibility [1].

Crystal habit refers to the external shape and appearance of crystals, which can vary significantly between different polymorphic forms [14]. The habit influences important pharmaceutical properties including dissolution rate, powder flow characteristics, and compaction behavior during tablet manufacture [1].

Optical microscopy can detect crystal defects, twin formations, and surface irregularities that may affect polymorphic stability and processing performance [14]. The technique also enables monitoring of crystal changes during environmental stress testing or processing operations.

Scanning Electron Microscopy Applications:

Scanning electron microscopy provides high-resolution imaging capabilities that enable detailed characterization of crystal morphology, particle size, and surface characteristics of oteseconazole polymorphs [14]. The technique offers significantly higher magnification and resolution compared to optical microscopy, allowing examination of fine structural details and surface features.

The high-resolution imaging capabilities of scanning electron microscopy enable precise measurement of crystal dimensions, surface roughness, and particle size distributions [14]. These morphological characteristics directly influence pharmaceutical processing properties and final product performance [1].

Scanning electron microscopy can detect polymorphic differences that manifest as distinct crystal habits or surface characteristics [14]. Different polymorphs may exhibit characteristic crystal shapes, edge definitions, or surface textures that can be identified through microscopic examination.

The technique also enables examination of crystal aggregation patterns, inter-particle interactions, and powder consolidation characteristics that influence bulk powder properties such as flowability and compressibility [1]. These properties are critical for pharmaceutical manufacturing operations and final product quality.

Physical Stability of Various Forms

The physical stability of oteseconazole polymorphs represents a critical consideration for pharmaceutical development and commercial viability [1] [15] [16]. Physical stability encompasses the maintenance of crystalline form, prevention of unwanted polymorphic transformations, and preservation of physicochemical properties under various environmental conditions.

Thermodynamic Stability Considerations:

The thermodynamic stability relationships between different oteseconazole polymorphs determine their relative tendency to undergo spontaneous transformation under equilibrium conditions [17] [18]. Generally, only one polymorphic form represents the thermodynamically most stable form under specified temperature and pressure conditions, while other forms exist as metastable variants [17].

For pharmaceutical applications, the selection between stable and metastable forms involves balancing improved dissolution characteristics against potential stability challenges [16]. Metastable forms often exhibit enhanced solubility and dissolution rates compared to stable forms, potentially offering bioavailability advantages [16]. However, metastable forms demonstrate inherent tendency to transform toward more stable forms over time, particularly under stress conditions [16].

The transformation kinetics from metastable to stable forms depend on multiple factors including temperature, humidity, mechanical stress, and the presence of nucleation sites [15] [19]. These transformations can occur through solid-state mechanisms or through solution-mediated processes when moisture or solvents are present [17].

Environmental Stability Factors:

Temperature represents one of the most significant environmental factors affecting polymorphic stability [20] [19]. Elevated temperatures generally accelerate polymorphic transformation rates through increased molecular mobility and reduced energy barriers for transformation processes [19]. The specific temperature stability range for each polymorph must be established through controlled stability studies [20].

Humidity conditions significantly influence the stability of pharmaceutical polymorphs, particularly for compounds capable of forming hydrated forms [15] [21]. The relationship between relative humidity and polymorphic stability can be complex, with specific humidity ranges favoring different polymorphic forms [15]. For oteseconazole anhydrous forms, elevated humidity conditions may potentially induce hydrate formation if the compound exhibits hydrate-forming propensity [21].

Mechanical stress during pharmaceutical processing operations, including milling, compression, and granulation, can induce polymorphic transformations through disruption of crystal lattices and creation of high-energy surfaces [20] [22]. These stress-induced transformations represent significant challenges for pharmaceutical manufacturing, requiring careful process optimization to maintain polymorphic integrity [22].

Stability Enhancement Strategies:

The maintenance of polymorphic stability requires implementation of comprehensive stability enhancement strategies [19]. Appropriate storage conditions, including controlled temperature and humidity ranges, represent the primary approach for preserving polymorphic integrity during long-term storage [19].

Optimization of preparation processes can significantly influence polymorphic stability by controlling crystal defects, internal stress levels, and surface characteristics [19]. Well-controlled crystallization processes that minimize crystal defects and internal strain typically produce more stable polymorphic forms [19].

The use of appropriate excipients and formulation strategies can provide stabilization effects for metastable polymorphs [19]. Certain excipients may act as crystallization inhibitors or provide protective matrices that prevent polymorphic transformation [19]. Surface modification techniques and controlled loading methods can also enhance polymorphic stability through reduction of surface energy and molecular mobility [19].

Stability Monitoring Requirements:

Comprehensive stability monitoring protocols are essential for ensuring maintenance of polymorphic integrity throughout the pharmaceutical lifecycle [20]. These protocols must encompass routine polymorphic identity testing, quantitative assessment of polymorphic purity, and monitoring for transformation products [20].

Accelerated stability testing under stress conditions provides predictive information about long-term polymorphic stability [20]. Standard stress conditions include elevated temperature, increased humidity, and light exposure, designed to accelerate potential degradation and transformation processes [20].

The regulatory requirements for polymorphic stability documentation are extensive, requiring comprehensive characterization of all potential polymorphic forms and demonstration of stability under intended storage and use conditions [20] [23]. The FDA and other regulatory agencies require registration of polymorphic forms and thorough stability documentation for pharmaceutical products [24] [23].

| Table 1: X-ray Diffraction Characterization Data |

|---|

| Crystal Form: Oteseconazole Form 01 |

| Primary XRPD Peaks (2θ ± 0.2°): 11.0, 12.8, 17.3, 17.7, 26.7 |

| Additional XRPD Peaks (2θ ± 0.2°): 14.9, 16.6, 18.9, 21.5, 23.2, 24.5, 28.0 |

| Absent Peaks (2θ ± 0.2°): 19.9, 20.8 |

| Radiation Type: Cu Kα (λ = 1.5418 Å) |

| Temperature: 25 ± 3°C |

| Crystal Form: Oteseconazole:Piperazine Form PCC1 |

|---|

| Primary XRPD Peaks (2θ ± 0.2°): 9.2, 12.2, 18.5, 22.5, 23.5 |

| Additional XRPD Peaks (2θ ± 0.2°): 6.1, 10.5, 13.5, 15.6, 27.9 |

| Absent Peaks: Not specified |

| Radiation Type: Cu Kα (λ = 1.5418 Å) |

| Temperature: 25 ± 3°C |

| Table 2: Solid State Properties Comparison | ||

|---|---|---|

| Property | Oteseconazole Form 01 | Oteseconazole:Piperazine Form PCC1 |

| Physical State | White to off-white crystalline powder | Crystalline co-crystal |

| Water Content | ≤ 0.5% (w/w) | ≤ 0.5% (w/w) |

| Organic Solvent Content | ≤ 0.5% (w/w) | ≤ 0.5% (w/w) |

| Polymorphic Purity | ≤ 20% w/w to 0% other forms | ≤ 20% w/w to 0% other forms |

| Chemical Stability | Enhanced | Enhanced |

| Thermal Stability | Improved | Improved |

| Storage Stability | Improved | Improved |

| Hygroscopicity | Lower degree | Lower degree |

| Flowability | Advantageous | Advantageous |

| Table 3: Analytical Techniques for Solid State Characterization | ||

|---|---|---|

| Technique | Information Provided | Key Parameters |

| X-ray Powder Diffraction | Crystal structure, polymorphic identification | Peak positions (2θ), intensities |

| Differential Scanning Calorimetry | Melting point, thermal transitions | Onset temperatures, enthalpy changes |

| Thermogravimetric Analysis | Thermal stability, water content | Weight loss %, decomposition onset |

| Scanning Electron Microscopy | Crystal morphology, particle size | Magnification, crystal dimensions |

| Optical Microscopy | Crystal habit, morphology | Crystal dimensions, habit description |

| FTIR Spectroscopy | Polymorphic fingerprinting | Wavenumber positions, intensities |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of vulvovaginal candidiasis

Mechanism of Action

Absorption Distribution and Excretion

The majority of oteseconazole is excreted via feces and bile, and low levels of it can be found in urine.

On average, the volume of distribution of oteseconazole is 423 L.

Clinical phase I studies performed in healthy adults found that the clearance of oteseconazole is not affected by age or sex, and that the relationship between weight and clearance is approximately linear. The clearance of oteseconazole in non-white participants was 48% higher than the one detected in white participants, although the reasons for this are unknown.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Hoekstra WJ, Hargrove TY, Wawrzak Z, da Gama Jaen Batista D, da Silva CF, Nefertiti AS, Rachakonda G, Schotzinger RJ, Villalta F, Soeiro Mde N, Lepesheva GI. Clinical Candidate VT-1161's Antiparasitic Effect In Vitro, Activity in a Murine Model of Chagas Disease, and Structural Characterization in Complex with the Target Enzyme CYP51 from Trypanosoma cruzi. Antimicrob Agents Chemother. 2015 Dec 7;60(2):1058-66. doi: 10.1128/AAC.02287-15. PubMed PMID: 26643331; PubMed Central PMCID: PMC4750653.

3: Gebremariam T, Wiederhold NP, Fothergill AW, Garvey EP, Hoekstra WJ, Schotzinger RJ, Patterson TF, Filler SG, Ibrahim AS. VT-1161 Protects Immunosuppressed Mice from Rhizopus arrhizus var. arrhizus Infection. Antimicrob Agents Chemother. 2015 Dec;59(12):7815-7. doi: 10.1128/AAC.01437-15. PubMed PMID: 26369977; PubMed Central PMCID: PMC4649228.

4: Shubitz LF, Trinh HT, Galgiani JN, Lewis ML, Fothergill AW, Wiederhold NP, Barker BM, Lewis ER, Doyle AL, Hoekstra WJ, Schotzinger RJ, Garvey EP. Evaluation of VT-1161 for Treatment of Coccidioidomycosis in Murine Infection Models. Antimicrob Agents Chemother. 2015 Dec;59(12):7249-54. doi: 10.1128/AAC.00593-15. PubMed PMID: 26369964; PubMed Central PMCID: PMC4649211.

5: Garvey EP, Hoekstra WJ, Schotzinger RJ, Sobel JD, Lilly EA, Fidel PL Jr. Efficacy of the clinical agent VT-1161 against fluconazole-sensitive and -resistant Candida albicans in a murine model of vaginal candidiasis. Antimicrob Agents Chemother. 2015 Sep;59(9):5567-73. doi: 10.1128/AAC.00185-15. PubMed PMID: 26124165; PubMed Central PMCID: PMC4538529.

6: Garvey EP, Hoekstra WJ, Moore WR, Schotzinger RJ, Long L, Ghannoum MA. VT-1161 dosed once daily or once weekly exhibits potent efficacy in treatment of dermatophytosis in a guinea pig model. Antimicrob Agents Chemother. 2015 Apr;59(4):1992-7. doi: 10.1128/AAC.04902-14. PubMed PMID: 25605358; PubMed Central PMCID: PMC4356789.

7: Moriyama B, Gordon LA, McCarthy M, Henning SA, Walsh TJ, Penzak SR. Emerging drugs and vaccines for candidemia. Mycoses. 2014 Dec;57(12):718-33. doi: 10.1111/myc.12265. Review. PubMed PMID: 25294098; PubMed Central PMCID: PMC4269330.

8: Warrilow AG, Hull CM, Parker JE, Garvey EP, Hoekstra WJ, Moore WR, Schotzinger RJ, Kelly DE, Kelly SL. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme. Antimicrob Agents Chemother. 2014 Dec;58(12):7121-7. doi: 10.1128/AAC.03707-14. PubMed PMID: 25224009; PubMed Central PMCID: PMC4249504.

9: Hoekstra WJ, Garvey EP, Moore WR, Rafferty SW, Yates CM, Schotzinger RJ. Design and optimization of highly-selective fungal CYP51 inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3455-8. doi: 10.1016/j.bmcl.2014.05.068. PubMed PMID: 24948565.

10: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.